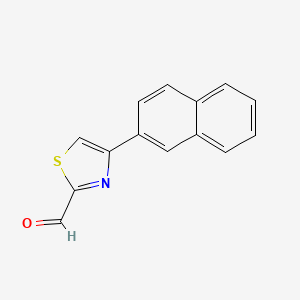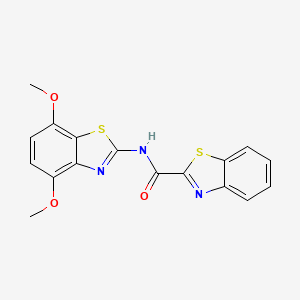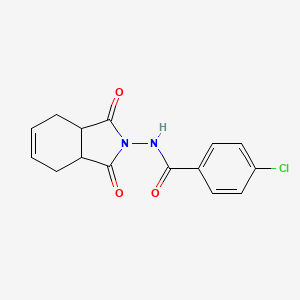
4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenecarboxamide” is a chemical compound with the CAS Number 478040-23-2 . It has a molecular weight of 304.73 and a molecular formula of C15H13ClN2O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The density is predicted to be 1.44±0.1 g/cm3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.73 and a molecular formula of C15H13ClN2O3 . The predicted density is 1.44±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .科学的研究の応用
Synthesis and Material Properties
A study by Hsiao et al. (2000) focused on the synthesis of ortho-linked polyamides with inherent viscosities and thermal stability, highlighting the compound's relevance in creating new polymeric materials with high glass transition temperatures and stability in air or nitrogen. These materials are noncrystalline, soluble in polar solvents, and can form transparent, flexible films, suggesting potential applications in materials science and engineering (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Crystal Structure Analysis
Bülbül et al. (2015) conducted a comprehensive study on the crystal structure, spectroscopy, SEM analysis, and computational studies of a compound similar to the one of interest. This research provides insights into the molecular geometry, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties (Bülbül, Köysal, Dege, Gümüş, & Ağar, 2015).
Antimicrobial Activity
Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of new quinazolinone derivatives, showcasing the potential of structurally related compounds in developing new antimicrobial agents. This study emphasizes the importance of structural modifications to enhance biological activity, suggesting that derivatives of the chemical compound may have applications in pharmaceutical research (Naganagowda & Petsom, 2011).
Molecular Assembly and Ferroelectric Response
Research by Shishido et al. (2014) on benzenecarboxamides bearing multiple chains examined their molecular assemblies, phase transition behavior, and dielectric responses. This study indicates that compounds with similar molecular structures could be used to create materials with unique electronic properties, potentially applicable in electronic devices and sensors (Shishido, Anetai, Takeda, Hoshino, Noro, Nakamura, & Akutagawa, 2014).
Aggregation Enhanced Emission
Srivastava et al. (2017) investigated compounds with aggregation-enhanced emission (AEE) properties, demonstrating how structural features affect luminescence in both solid and solution states. Such findings are pertinent for developing new optical materials, including sensors and imaging agents, where derivatives of the chemical compound could play a role (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
特性
IUPAC Name |
4-chloro-N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-2,5-8,11-12H,3-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJAPBYSJRURGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2822165.png)
![4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B2822167.png)
![1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2822168.png)
![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)
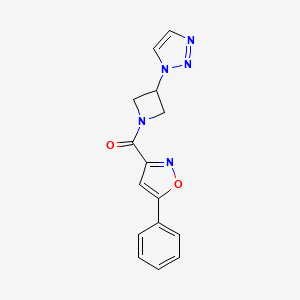
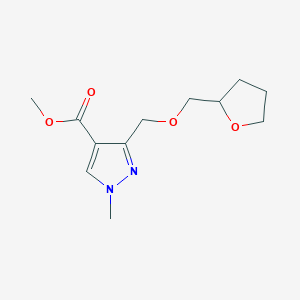
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2822179.png)
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)


![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)
